2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol: Structural Dynamics, Synthesis, and Pharmacological Utility
2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol: Structural Dynamics, Synthesis, and Pharmacological Utility
Introduction and Architectural Rationale
In contemporary medicinal chemistry, the strategic assembly of privileged scaffolds is essential for navigating complex biological targets. 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol (CAS: 646455-64-3) represents a highly versatile, multi-domain building block that integrates a lipophilic aromatic tail, a conformationally flexible basic core, and a hydrophilic hydrogen-bonding head[1][2].
Unlike rigid piperazine derivatives, the 1,4-diazepane (homopiperazine) core contains an additional methylene spacer. This subtle structural expansion increases the ring's conformational flexibility, allowing the molecule to adopt non-planar geometries that are highly favored in deep, allosteric receptor pockets[3]. Consequently, this specific molecular architecture has emerged as a critical intermediate in the development of Central Nervous System (CNS) therapeutics and direct-acting antiviral agents[3][4].
Physicochemical Profiling and Molecular Topology
The optimization of a hit compound into a viable lead relies heavily on its physicochemical properties. The structural tripartition of this molecule—comprising the 2,4-dichlorobenzyl group, the diazepane ring, and the ethanol moiety—creates a finely tuned balance between lipophilicity and aqueous solubility.
Table 1: Physicochemical Properties and Druggability Rationale
| Property | Value | Rationale / Pharmacological Implication |
| Molecular Formula | C₁₄H₂₀Cl₂N₂O | Defines the exact mass and isotopic envelope for mass spectrometry validation. |
| Molecular Weight | 303.23 g/mol | Falls well within Lipinski’s Rule of 5 (MW < 500), ensuring optimal oral bioavailability potential[1]. |
| cLogP (Estimated) | 2.8 – 3.2 | The lipophilic 2,4-dichlorobenzyl group is perfectly counterbalanced by the hydrophilic ethanol head, yielding a LogP ideal for membrane permeability without excessive non-specific binding. |
| Topological Polar Surface Area | 26.6 Ų | A TPSA below 90 Ų is a strong predictor for excellent Blood-Brain Barrier (BBB) penetration, making this scaffold ideal for neuropharmacology. |
| H-Bond Donors / Acceptors | 1 / 3 | The single hydroxyl donor minimizes desolvation energy penalties during receptor binding, while the tertiary amines act as critical interaction points. |
| Rotatable Bonds | 5 | Provides the necessary conformational adaptability to induce fit within dynamic protein binding sites. |
To visualize how each domain contributes to the overall pharmacological potential of the molecule, refer to the Structure-Activity Relationship (SAR) map below.
Figure 1: Pharmacophore mapping and SAR potential of the 1,4-diazepane derivative.
Synthetic Methodology: A Self-Validating Workflow
The synthesis of 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol is typically achieved via a highly efficient SN2 N-alkylation. As a Senior Application Scientist, I emphasize that successful synthesis requires strict stoichiometric control and real-time analytical validation to prevent over-alkylation or incomplete conversions.
Experimental Protocol
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Reaction Assembly: Dissolve 1.0 equivalent of 1-(2-hydroxyethyl)-1,4-diazepane in anhydrous acetonitrile ( CH3CN ). Acetonitrile is chosen as a polar aprotic solvent to accelerate the SN2 substitution without participating in hydrogen bonding that could shield the nucleophile.
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Catalysis and Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate ( K2CO3 ) and a catalytic amount (0.1 eq) of potassium iodide ( KI ).
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Causality: K2CO3 acts as a mild, non-nucleophilic base to scavenge the generated HCl , preventing the protonation of the diazepane amines. The KI initiates a Finkelstein reaction, converting the 2,4-dichlorobenzyl chloride into a highly reactive benzyl iodide in situ, significantly lowering the activation energy of the alkylation.
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Electrophile Introduction: Dropwise, add 1.1 equivalents of 2,4-dichlorobenzyl chloride at 0°C to control the initial exothermic reaction, then heat the mixture to reflux (80°C) for 12 hours.
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Self-Validating Checkpoints:
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TLC: At 8 hours, perform Thin Layer Chromatography (DCM:MeOH 9:1, UV 254 nm). The protocol is validated when the UV-active starting material ( Rf≈0.8 ) is consumed, and a highly polar product spot ( Rf≈0.3 ) appears, which stains positive with Dragendorff's reagent (indicating a tertiary amine).
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LC-MS: Aliquots must demonstrate the disappearance of the starting mass ( m/z 145.1 [M+H]+ ) and the dominance of the target mass ( m/z 303.1 [M+H]+ ). The presence of m/z 461.1 indicates unwanted di-alkylation, signaling the need to halt the reaction.
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Workup and Purification: Quench with water, extract with Ethyl Acetate (EtOAc) at pH 9-10 to ensure the amines are deprotonated and partition into the organic layer. Purify via silica gel chromatography using a DCM:MeOH (95:5) gradient containing 1% NH4OH to prevent peak tailing of the basic amines.
Figure 2: Step-by-step synthetic workflow for 2-[4-(2,4-Dichlorobenzyl)-1,4-diazepan-1-yl]ethan-1-ol.
Pharmacological Relevance in Drug Discovery
The 1,4-diazepane scaffold, particularly when functionalized with halogenated benzyl groups, has demonstrated profound utility across multiple therapeutic domains.
Positive Allosteric Modulators (PAMs) of mGlu4
In the pursuit of novel treatments for Parkinson's disease, researchers have identified homopiperazine analogs as potent Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4)[3][5]. The 2,4-dichlorobenzyl substitution is critical here; SAR studies demonstrate that this specific di-halogenated pattern fits optimally into the lipophilic allosteric pocket of mGlu4, enhancing the potency of the endogenous neurotransmitter glutamate and providing neuroprotective effects[3][6]. The ethanol moiety at the N1 position serves as a solvent-exposed vector, improving the compound's overall solubility without disrupting receptor binding.
SARS-CoV-2 Main Protease (Mpro) Inhibitors
More recently, the diazepane scaffold has been leveraged in the rapid hit-to-lead optimization of non-covalent inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[4]. Combining high-throughput medicinal chemistry (HTMC) with computational molecular dynamics, researchers utilized the conformational flexibility of the diazepane core to target the S1 and S2 binding pockets of the viral protease[4]. The 2,4-dichlorobenzyl group acts as a robust anchor within the hydrophobic S2 subsite, while the ethanol group provides a versatile exit vector pointing toward the S1' pocket, significantly enhancing binding affinity and transforming micromolar hits into nanomolar lead compounds[4][7].
References
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Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 Source: ACS Combinatorial Science (2011) URL:[Link]
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Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations Source: Journal of Medicinal Chemistry (2025) URL:[Link]
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- 3. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
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